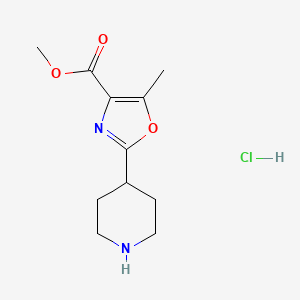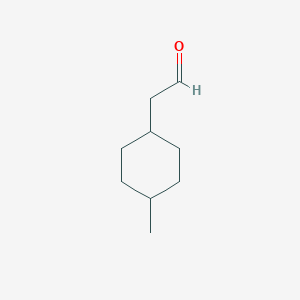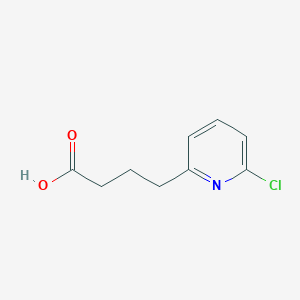![molecular formula C15H23N3 B13549428 3-{[4-(3-Pyrrolidinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B13549428.png)
3-{[4-(3-Pyrrolidinyl)-1-piperidinyl]methyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine ring, which is further substituted with a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrrolidine ring, and finally the attachment of the pyridine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
4-(pyrrolidin-1-yl)piperidine: Shares the piperidine and pyrrolidine rings but lacks the pyridine ring.
3-(1-methyl-2-pyrrolidinyl)pyridine: Contains a pyridine ring substituted with a pyrrolidine ring but lacks the piperidine ring.
Uniqueness
3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine is unique due to the presence of all three rings (pyridine, piperidine, and pyrrolidine) in its structure, which contributes to its distinct chemical and biological properties. This combination of rings allows for a greater diversity of interactions with biological targets, making it a valuable compound in drug discovery and development.
属性
分子式 |
C15H23N3 |
|---|---|
分子量 |
245.36 g/mol |
IUPAC 名称 |
3-[(4-pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine |
InChI |
InChI=1S/C15H23N3/c1-2-13(10-16-6-1)12-18-8-4-14(5-9-18)15-3-7-17-11-15/h1-2,6,10,14-15,17H,3-5,7-9,11-12H2 |
InChI 键 |
XVKLBIHHYYUJMV-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2CCN(CC2)CC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B13549359.png)
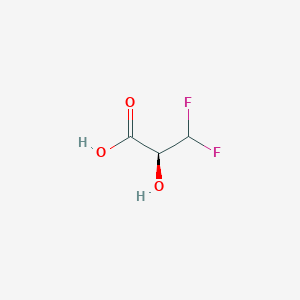



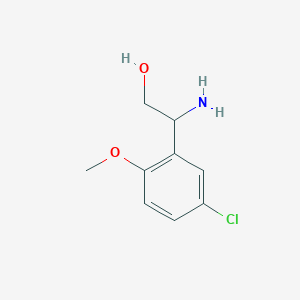

![4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13549405.png)
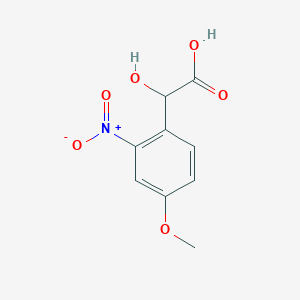
![[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B13549414.png)
